molecular formula C18H19N5O2 B11343807 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11343807
M. Wt: 337.4 g/mol
InChI Key: SVMOLQLCGLSNOR-UHFFFAOYSA-N
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Description

2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound with a complex structure It features a phenoxy group substituted with a propan-2-yl group and a phenyl group substituted with a tetrazolyl group, connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Tetrazole Formation: The tetrazole ring is introduced by reacting 4-aminophenylacetic acid with sodium azide and a suitable catalyst.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the tetrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and tetrazole groups can be oxidized under strong oxidative conditions.

    Reduction: The acetamide linkage can be reduced to an amine under reductive conditions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and tetrazole groups can interact with enzymes or receptors, modulating their activity. The acetamide linkage provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-ISOPROPYLPHENOXYACETIC ACID: Similar structure but lacks the tetrazole group.

    N-(4-TETRAZOLYL)PHENYLACETAMIDE: Similar structure but lacks the phenoxy group.

Uniqueness

2-[4-(PROPAN-2-YL)PHENOXY]-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of both the phenoxy and tetrazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N5O2/c1-13(2)14-3-9-17(10-4-14)25-11-18(24)20-15-5-7-16(8-6-15)23-12-19-21-22-23/h3-10,12-13H,11H2,1-2H3,(H,20,24)

InChI Key

SVMOLQLCGLSNOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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